1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-yl)quinoline-3-carboxamide
Description
1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-yl)quinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by a 4-oxo-quinoline core substituted with an ethyl group at the N1 position, a methoxy group at C6, and a pyridin-2-yl carboxamide moiety at C3. The ethyl and methoxy substituents may modulate lipophilicity and electronic properties, while the pyridin-2-yl group could enhance target binding via hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-pyridin-2-ylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-21-11-14(18(23)20-16-6-4-5-9-19-16)17(22)13-10-12(24-2)7-8-15(13)21/h4-11H,3H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGKNHWQUQIHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-yl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-yl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound’s quinoline core allows it to intercalate with DNA, disrupting cellular processes and exhibiting cytotoxic effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Quinoline Derivatives
The target compound shares a quinoline-3-carboxamide scaffold with several derivatives, but its substituents distinguish it from others:
Key Observations :
- Naphthyridine vs. Quinoline: Compound 67 (naphthyridine core) may exhibit altered DNA-binding kinetics compared to quinoline derivatives due to reduced aromaticity .
- Substituent Effects: The ethyl group in the target compound likely improves metabolic stability compared to the pentyl chain in compound 67, which may increase lipophilicity but susceptibility to oxidation . The pyridin-2-yl carboxamide in the target compound offers a hydrogen-bonding edge over morpholinopropyl (compound 35) or adamantyl (compound 67) groups .
Antimicrobial Activity:
- Compound 35 (): Demonstrates broad-spectrum antimicrobial activity attributed to its difluoropyrrolidinyl and morpholinopropyl substituents, which enhance membrane penetration and target binding .
- Target Compound : Hypothesized to exhibit moderate antimicrobial activity due to the methoxy group’s electron-donating effects (less potent than fluoro in compound 35) but improved solubility .
Enzyme Inhibition:
- Naphthyridine Derivatives (): The adamantyl group in compound 67 may enhance steric interactions with enzyme active sites, though its naphthyridine core could reduce intercalation efficiency compared to quinolines .
Chlorinated Analogs ()**: The 7-chloro substituent in the (R)-isomer () suggests potential for enhanced Gram-negative activity, a trait common in fluoroquinolones .
Physicochemical and Pharmacokinetic Considerations
Analysis :
- The target compound’s methoxy group and pyridin-2-yl carboxamide likely improve aqueous solubility compared to compound 35’s fluorinated/morpholine groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
